Zinc bis(O,O-diisobutyl) bis(dithiophosphate)

Description

Chemical Identity and Nomenclature

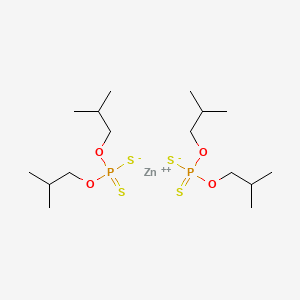

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) belongs to the zinc dialkyldithiophosphate family, which features zinc ions coordinated to dithiophosphate anions. The IUPAC name for this compound is zinc(II) bis(O,O'-di-iso-butyldithiophosphate) , reflecting its two bidentate ligands, each derived from O,O-diisobutyl dithiophosphoric acid. The structural formula consists of a central zinc atom bonded to four sulfur atoms from two dithiophosphate groups, with each phosphorus atom further connected to two isobutyloxy groups ($$ \text{-OCH}2\text{CH(CH}3\text{)}_2 $$).

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{36}\text{O}4\text{P}2\text{S}_4\text{Zn} $$ |

| Molecular Weight | 548.042 g/mol |

| CAS Number | 4563-55-7 |

| Exact Mass | 546.026 g/mol |

| Coordination Geometry | Tetrahedral around zinc |

The compound’s hydrophobic isobutyl groups enhance solubility in nonpolar lubricant base oils, enabling effective dispersion in applications such as engine oils and industrial greases. Alternative names include zinc diisobutyldithiophosphate and ZnDTP-IB , though these are less commonly used in technical literature.

Structure

3D Structure of Parent

Properties

CAS No. |

4563-55-7 |

|---|---|

Molecular Formula |

C16H36O4P2S4Zn |

Molecular Weight |

548.1 g/mol |

IUPAC Name |

zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

CFGBPGNQMWYJPH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |

Origin of Product |

United States |

Preparation Methods

a. Hydrothermal Synthesis

This method involves using high-pressure reactors to combine zinc salts and dithiophosphoric acid derivatives under elevated temperatures (100°C–150°C). Hydrothermal conditions enhance product crystallinity but require specialized equipment.

b. Solvent-Free Synthesis

A greener approach involves grinding solid reactants together without solvents, followed by heating. This method reduces environmental impact but may compromise product purity due to incomplete reactions.

Characterization Techniques

Once synthesized, Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is characterized using various analytical methods:

X-ray Crystallography :

Confirms the tetrahedral or square planar geometry around the zinc ion.Infrared Spectroscopy (IR) :

Identifies functional groups such as P=S bonds and thiol groups.Thermal Analysis :

Determines stability under different temperature ranges for industrial applications.

Data Table: Reaction Parameters

| Parameter | Optimal Value | Notes |

|---|---|---|

| Temperature | 60°C–70°C | Prevents reactant degradation |

| Solvent | Ethanol or Toluene | Improves solubility |

| Reaction Time | 2–4 hours | Ensures complete reaction |

| Stirring Speed | Moderate | Ensures uniform mixing |

| By-product Removal | Continuous | Avoids contamination |

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Substitution: It can participate in substitution reactions where the dithiophosphate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution Reagents: Various ligands such as phosphines and amines can be used for substitution reactions.

Major Products:

Oxidation Products: Zinc oxide and sulfur-containing by-products.

Substitution Products: Zinc complexes with new ligands.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H36O4P2S4Zn

- Molecular Weight : 405.86 g/mol

- CAS Number : 4563-55-7

- Physical State : Typically appears as a viscous liquid or solid depending on the formulation.

The compound's structure allows it to function effectively as an anti-wear agent, forming protective films on metal surfaces, which reduces friction and wear during mechanical operations.

Lubricants and Engine Oils

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is primarily used in lubricants and engine oils due to its excellent anti-wear and anti-oxidation properties. It acts by forming a protective layer on metal surfaces, preventing direct contact between moving parts.

- Key Benefits :

- Reduces wear on components such as pistons, bearings, and cams.

- Enhances the thermal stability of lubricants under high-temperature conditions.

- Improves the overall lifespan of machinery.

Table 1: Performance Characteristics in Lubricants

| Property | Value |

|---|---|

| Viscosity Index | High |

| Flash Point | >200 °C |

| Wear Scar Diameter (mm) | <0.5 |

Hydraulic Fluids

In hydraulic systems, this compound is used to enhance fluid stability and reduce wear on hydraulic components. Its ability to withstand high pressures makes it ideal for hydraulic oils.

Table 2: Hydraulic Fluid Performance Metrics

| Metric | Value |

|---|---|

| Operating Temperature Range | -20 °C to 150 °C |

| Anti-Wear Performance | Excellent |

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of zinc bis(O,O-diisobutyl) bis(dithiophosphate). It has shown effectiveness against various bacterial strains, suggesting potential applications in biomedical fields.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 1 |

| Escherichia coli | 10.0 | 1 |

| Bacillus cereus | 8.5 | 1 |

Study on Lubricant Formulations

A comprehensive study evaluated the performance of zinc bis(O,O-diisobutyl) bis(dithiophosphate) in various lubricant formulations. The results indicated significant improvements in wear resistance compared to formulations without this additive. The study concluded that incorporating this compound can extend the service life of engines and reduce maintenance costs.

Antimicrobial Efficacy Research

Research published in a peer-reviewed journal examined the antimicrobial efficacy of zinc dithiophosphates, including zinc bis(O,O-diisobutyl) bis(dithiophosphate). The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential for use in medical applications such as wound dressings or coatings for medical devices.

Mechanism of Action

The mechanism by which zinc bis(O,O-diisobutyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through a series of chemical reactions that occur under conditions of high pressure and temperature. The tribofilm acts as a barrier, reducing direct metal-to-metal contact and thereby minimizing wear and friction. The molecular targets include metal surfaces, and the pathways involve the thermal and mechanical activation of the compound .

Comparison with Similar Compounds

Structural and Molecular Differences

| Compound Name (CAS Number) | Molecular Formula | Molecular Weight (g/mol) | Alkyl Groups | Key Structural Features |

|---|---|---|---|---|

| Zinc bis(O,O-diisobutyl) dithiophosphate (68457-79-4) | C₁₆H₃₆O₄P₂S₄Zn | 548.04 | Diisobutyl (2-methylpropyl) | Branched short-chain alkyl groups |

| Zinc bis[O-(2-ethylhexyl)] bis(dithiophosphate) (26566-95-0) | C₃₂H₆₈O₄P₂S₄Zn | 772.5 | Di(2-ethylhexyl) | Longer, branched alkyl chains |

| Zinc bis[O-(6-methylheptyl)] bis(dithiophosphate) (93819-94-4) | C₂₄H₅₆O₄P₂S₄Zn | 664.28 | 6-methylheptyl, sec-butyl | Mixed long-chain alkyl groups |

| Zinc bis[O,O-bis(2-methylbutyl)] dithiophosphate (64191-10-2) | C₂₀H₄₄O₄P₂S₄Zn | 584.28 | 2-methylbutyl | Linear alkyl chains |

| Zinc bis(1,3-dimethylbutyl) dithiophosphate (2215-35-2) | C₂₄H₅₆O₄P₂S₄Zn | 664.28 | 1,3-dimethylbutyl | Highly branched alkyl groups |

Performance and Application Differences

- Thermal Stability : Longer alkyl chains (e.g., 2-ethylhexyl in CAS 26566-95-0) enhance thermal stability but reduce reactivity, making them suitable for high-temperature applications . Diisobutyl derivatives decompose at lower temperatures but offer better anti-wear performance under moderate conditions .

- Solubility : Branched diisobutyl groups improve solubility in mineral oils compared to linear alkyl chains (e.g., 2-methylbutyl in CAS 64191-10-2), which may precipitate under cold conditions .

- Anti-Wear Performance : Smaller alkyl groups (e.g., diisobutyl) facilitate closer packing on metal surfaces, forming protective films more effectively than bulkier substituents (e.g., 1,3-dimethylbutyl) .

- Coordination Behavior : Steric bulk from larger alkyl groups (e.g., cyclohexyl) inhibits the formation of coordination polymers, whereas diisobutyl groups allow 1D polymeric structures, enhancing film-forming capacity .

Chromatographic and Analytical Behavior

In high-performance thin-layer chromatography (HPTLC), diisobutyl and didodecyl ZDDPs exhibit distinct retention times due to polarity differences. Diisobutyl derivatives elute faster in normal-phase systems (toluene-based gradients), while longer-chain analogs require reversed-phase systems (acetonitrile-based) for separation .

Research Findings and Industrial Relevance

- Lubricant Additives : Diisobutyl ZDDPs dominate in engine oils due to balanced anti-wear and oxidation inhibition. In contrast, 2-ethylhexyl derivatives (CAS 26566-95-0) are preferred in gear oils for superior thermal stability .

- Environmental Impact : Shorter-chain ZDDPs (e.g., diisobutyl) degrade faster in the environment than long-chain variants but are more toxic to aquatic organisms .

- Synthetic Accessibility : Diisobutyl ZDDPs are synthesized via reaction of diisobutyldithiophosphoric acid with zinc oxide, a cost-effective process compared to derivatives requiring complex alkylation steps .

Biological Activity

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) (ZDBDTP), with the chemical formula , is a compound of significant interest due to its diverse applications in lubrication and as an antiwear additive. This article explores its biological activity, mechanisms of action, and implications for health and environmental safety.

Basic Information

- CAS Number : 4563-55-7

- Molecular Weight : 548.042 g/mol

- Molecular Formula :

- LogP : 7.50470 (indicating high lipophilicity)

Structure

ZDBDTP is characterized by two dithiophosphate groups coordinated to a zinc ion, which enhances its stability and functional properties. The presence of isobutyl groups contributes to its hydrophobicity, making it effective in various formulations.

ZDBDTP exhibits biological activities primarily through its interaction with biological membranes and proteins. The dithiophosphate moiety can chelate metal ions, potentially influencing enzymatic activities and cellular signaling pathways.

1. Antioxidant Activity

Research indicates that ZDBDTP may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Neurotoxicity

Compounds similar to ZDBDTP, particularly those containing dithiophosphate groups, have been associated with neurotoxic effects. Studies on related compounds suggest that they can impair glutamate transport in glial cells, leading to neuronal damage and dysfunction .

3. Cytotoxic Effects

Investigations into the cytotoxic effects of ZDBDTP reveal that it can induce apoptosis in certain cell lines. This effect is linked to the activation of caspases and the disruption of mitochondrial function, highlighting the need for cautious handling due to potential toxicity .

Study 1: Neurotoxic Effects

A study conducted on diethyl dithiophosphate, a metabolite related to ZDBDTP, demonstrated significant impairment of glutamate transport in cultured Bergmann glia cells. This suggests that exposure to similar compounds could lead to neurotoxic outcomes, potentially contributing to neurological disorders .

Study 2: Antioxidant Potential

In vitro assays have shown that ZDBDTP can reduce lipid peroxidation in cellular models exposed to oxidative stress. The compound's ability to mitigate oxidative damage indicates its potential as a protective agent in biological systems .

Environmental Impact

ZDBDTP's release into the environment during industrial processes raises concerns regarding its ecological impact. Studies indicate that it can persist in soil and water systems, affecting microbial communities and potentially bioaccumulating in food chains .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 4563-55-7 |

| Molecular Weight | 548.042 g/mol |

| Biological Activity | Antioxidant, Neurotoxic |

| LogP | 7.50470 |

| Environmental Persistence | Yes |

Q & A

Basic: What are the optimal synthetic routes for Zinc bis(O,O-diisobutyl) bis(dithiophosphate), and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting zinc salts (e.g., ZnCl₂) with sodium or ammonium O,O-diisobutyl dithiophosphate under controlled conditions. Key variables include:

- Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to avoid hydrolysis of dithiophosphate ligands .

- Stoichiometry : A 1:2 molar ratio of Zn²⁺ to dithiophosphate ligand ensures complete complexation, as confirmed by elemental analysis .

- Temperature : Reactions at 60–70°C for 6–8 hours yield >85% purity, while prolonged heating may degrade ligands .

- Purification : Recrystallization from dichloromethane/hexane mixtures removes unreacted precursors .

Basic: How can spectral techniques (IR, NMR) characterize the structure of Zinc bis(O,O-diisobutyl) bis(dithiophosphate)?

Methodological Answer:

- Infrared (IR) Spectroscopy :

- P–S Stretching : Bands at 650–680 cm⁻¹ confirm dithiophosphate coordination .

- C–O–C Vibrations : Peaks at 980–1020 cm⁻¹ validate the alkoxy group structure .

- P–S Stretching : Bands at 650–680 cm⁻¹ confirm dithiophosphate coordination .

- ³¹P NMR : A single resonance near 95–100 ppm indicates symmetrical ligand coordination to Zn²⁺. Splitting suggests impurities or incomplete ligand substitution .

- ¹H NMR : Methyl and isobutyl protons appear as multiplets at δ 0.8–1.5 ppm, with integration ratios confirming stoichiometry .

Basic: What methodologies are used to evaluate the antimicrobial activity of Zinc bis(O,O-diisobutyl) bis(dithiophosphate)?

Methodological Answer:

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined by serial dilution (typical range: 50–200 µg/mL) .

- Mechanistic Insights : Ligand lipophilicity enhances membrane permeability, while Zn²⁺ disrupts bacterial metalloenzymes. Synergistic effects with antibiotics (e.g., β-lactams) require checkerboard assays .

Advanced: How does hydrolysis of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) proceed in aqueous media, and what kinetic models apply?

Methodological Answer:

- Mechanism : Hydrolysis follows pseudo-first-order kinetics, with cleavage of P–S bonds forming thiophosphate intermediates. ³¹P NMR tracks degradation products like HPO₃S⁻ and HPO₂S₂⁻ .

- Kinetic Parameters :

- Environmental Relevance : Hydrolysis products may chelate heavy metals, impacting ecotoxicity studies .

Advanced: How do substitution reactions with nitrogen donors (e.g., pyridine) alter the coordination geometry of Zinc bis(O,O-diisobutyl) bis(dithiophosphate)?

Methodological Answer:

- Ligand Displacement : Pyridine replaces one dithiophosphate ligand, forming a 1:1 adduct. X-ray crystallography reveals distorted tetrahedral → trigonal bipyramidal geometry .

- Spectroscopic Evidence :

- Thermodynamics : Stability constants (log K ≈ 3.5–4.0) determined via potentiometric titration .

Advanced: What advanced analytical strategies quantify Zinc bis(O,O-diisobutyl) bis(dithiophosphate) in complex matrices (e.g., lubricants)?

Methodological Answer:

- HPTLC-UV/MS :

- Separation : Reverse-phase C18 plates with acetonitrile/water (80:20) resolve the compound (Rf ≈ 0.45) from additives like ZDDP .

- Detection : UV at 220 nm (S→O charge-transfer bands) coupled with ESI-MS ([M+H]⁺ m/z 548) confirms identity .

- ATR-FTIR : Microgram-level detection via P–S and Zn–S vibrational fingerprints (600–700 cm⁻¹) .

- Challenges : Matrix effects in mineral oils require pre-column cleanup with silica gel .

Advanced: How do structural variations (e.g., alkyl chain length) in dithiophosphate ligands affect tribological properties?

Methodological Answer:

- Wear Resistance : Longer alkyl chains (e.g., diheptyl vs. diisobutyl) reduce friction coefficients (μ) by 20–30% due to enhanced film formation on metal surfaces .

- Thermal Stability : Branched chains (diisobutyl) resist oxidation up to 200°C, outperforming linear analogs (decomposition at 160°C) .

- Surface Analysis : XPS reveals ZnS/ZnO tribofilms; TOF-SIMS maps ligand degradation products (e.g., phosphates) .

Advanced: What crystallographic data exist for Zinc bis(O,O-diisobutyl) bis(dithiophosphate) derivatives, and how do they inform reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.